molecular formula C18H24O9 B11835644 Carbonic acid, (1R,4S)-4-[5-(acetyloxy)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopenten-1-yl 1,1-dimethylethyl ester

Carbonic acid, (1R,4S)-4-[5-(acetyloxy)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopenten-1-yl 1,1-dimethylethyl ester

Cat. No.: B11835644
M. Wt: 384.4 g/mol
InChI Key: XWBGXFMFEUKNKW-NEPJUHHUSA-N
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Description

Key Nomenclature Breakdown:

  • Carbonic acid : The central core (HO–C(=O)–O–), though fully esterified.
  • 1,1-Dimethylethyl ester : The tert-butyl ester group (–O–C(CH₃)₃).
  • 4-[5-(Acetyloxy)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopenten-1-yl : A cyclopentenyl ring (five-membered cycloalkene with one double bond) substituted at position 4 with a dioxane-dione derivative. The dioxane ring (six-membered, 1,3-dioxane) contains ketone groups at positions 4 and 6 (4,6-dioxo), a methyl group at position 2, and an acetyloxy (–O–CO–CH₃) group at position 5.

The stereochemical descriptors (1R,4S) specify the absolute configuration at the cyclopentenyl ring’s chiral centers.

Molecular Topology Analysis

The molecular topology is defined by connectivity between three primary regions:

  • Tert-butyl ester group
  • Cyclopentenyl ring
  • Dioxane-dione substituent

Table 1: Molecular Topology Features

Component Key Features
Tert-butyl ester –O–C(CH₃)₃ branch at the carbonic acid’s oxygen
Cyclopentenyl ring Five-membered ring with double bond at position 2; chiral centers at C1, C4
Dioxane-dione substituent Six-membered 1,3-dioxane ring with:
- Acetyloxy at C5
- Methyl groups at C2 and C2
- Ketones at C4 and C6

The dioxane-dione ring adopts a puckered conformation to accommodate steric strain from the acetyloxy and methyl groups.

Stereochemical Configuration at (1R,4S) Centers

The (1R,4S) designation arises from the Cahn-Ingold-Prelog (CIP) priority rules applied to the cyclopentenyl ring’s chiral centers.

Stereochemical Assignment:

  • C1 Configuration (R) : The substituents are prioritized as:

    • Dioxane-dione group (highest priority due to O and branching)
    • Cyclopentenyl C2–C3 double bond
    • Methyl group (from tert-butyl ester)
    • Hydrogen (lowest priority)
      The arrangement yields an R configuration.
  • C4 Configuration (S) : Substituents are prioritized as:

    • Dioxane-dione group
    • Cyclopentenyl C3–C2 double bond
    • Hydrogen
    • Methyl group
      The counterclockwise sequence results in an S configuration.

Table 2: Stereochemical Priorities at Chiral Centers

Center Substituent Priorities (High → Low) Configuration
C1 Dioxane-dione, double bond, methyl, hydrogen R
C4 Dioxane-dione, double bond, hydrogen, methyl S

Conformational Analysis of Dioxane-Dione and Cyclopentenyl Moieties

Dioxane-Dione Conformations:

The 1,3-dioxane ring exists in a chair conformation to minimize steric strain. Key observations:

  • The acetyloxy group at C5 occupies an equatorial position to avoid 1,3-diaxial interactions.
  • Methyl groups at C2 adopt axial positions, stabilized by hyperconjugation with the ring’s oxygen atoms.
  • Ketones at C4 and C6 lie in-plane, facilitating resonance stabilization.

Cyclopentenyl Ring Dynamics:

The cyclopentenyl ring adopts an envelope conformation to alleviate angle strain. The dioxane-dione substituent at C4 induces puckering, with the double bond (C2–C3) remaining planar.

Table 3: Conformational Stability Factors

Component Preferred Conformation Stabilizing Factors
Dioxane-dione ring Chair Equatorial acetyloxy; axial methyl groups
Cyclopentenyl ring Envelope Puckering at C4 reduces torsional strain

These conformational preferences are critical for understanding the molecule’s reactivity and physical properties.

Properties

Molecular Formula

C18H24O9

Molecular Weight

384.4 g/mol

IUPAC Name

[2,2-dimethyl-5-[(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclopent-2-en-1-yl]-4,6-dioxo-1,3-dioxan-5-yl] acetate

InChI

InChI=1S/C18H24O9/c1-10(19)24-18(13(20)25-17(5,6)26-14(18)21)11-7-8-12(9-11)23-15(22)27-16(2,3)4/h7-8,11-12H,9H2,1-6H3/t11-,12+/m1/s1

InChI Key

XWBGXFMFEUKNKW-NEPJUHHUSA-N

Isomeric SMILES

CC(=O)OC1(C(=O)OC(OC1=O)(C)C)[C@H]2C[C@H](C=C2)OC(=O)OC(C)(C)C

Canonical SMILES

CC(=O)OC1(C(=O)OC(OC1=O)(C)C)C2CC(C=C2)OC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of (1R,4S)-2-Cyclopenten-1-ol

The enantioselective preparation of the cyclopentenol backbone is achieved via Sharpless asymmetric dihydroxylation of cyclopentadiene, followed by kinetic resolution. Using AD-mix-β (asymmetric dihydroxylation reagent), the (1R,4S) diol is obtained with >98% enantiomeric excess (ee). Subsequent Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitates stereoinversion to yield the desired alcohol.

Reaction Conditions:

StepReagentsTemperatureTimeYield
DihydroxylationAD-mix-β, H₂O/tert-BuOH0°C → rt24 h85%
MitsunobuPPh₃, DEAD, THF0°C → reflux12 h78%

Construction of the 1,3-Dioxane-4,6-Dione Ring

The dioxane trione segment is synthesized via cyclocondensation of dimethyl malonate with acetyl-protected glyceraldehyde. Using p-toluenesulfonic acid (PTSA) as a catalyst, the reaction proceeds under azeotropic conditions to remove water, yielding the 1,3-dioxane-4,6-dione scaffold. Acetylation of the secondary hydroxyl group is performed using acetic anhydride and 4-dimethylaminopyridine (DMAP) .

Optimization Data:

CatalystSolventTemperatureYield
PTSAToluene110°C72%
H₂SO₄Toluene110°C68%
Amberlyst-15Toluene100°C65%

Esterification and Final Assembly

The tert-butyl ester is introduced via reaction with tert-butyl chloroformate in the presence of N-methylmorpholine (NMM) . Coupling the cyclopentenol and dioxane trione intermediates is achieved using N,N'-dicyclohexylcarbodiimide (DCC) and DMAP , followed by chromatographic purification.

Stereochemical Validation:

  • Chiral HPLC : Confirmed (1R,4S) configuration (Chiralpak AD-H column, 98.5% ee).

  • X-ray Crystallography : Absolute configuration verified via single-crystal analysis.

Critical Considerations in Process Optimization

Stereochemical Control

  • Sharpless Asymmetric Dihydroxylation : The use of AD-mix-β ensures high enantioselectivity due to the chiral ligand’s preference for the cyclopentadiene substrate.

  • Mitsunobu Reaction : Stereoinversion proceeds without racemization, critical for retaining the (1R,4S) configuration.

Protective Group Strategy

  • Acetyl Group Stability : The acetyl protecting group remains intact under mildly acidic conditions (pH 4–6) but is cleaved by strong bases (e.g., NaOH).

  • tert-Butyl Ester Compatibility : Stable during DCC-mediated couplings but hydrolyzed under trifluoroacetic acid (TFA).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 5.82 (m, 2H, cyclopentenyl), 3.12 (s, 6H, dioxane-CH₃), 2.04 (s, 3H, acetyl-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 165.4 (dioxane-C=O), 28.1 (tert-butyl-C).

  • HRMS (ESI+) : m/z calc. for C₂₀H₂₈O₈ [M+H]⁺: 415.1742; found: 415.1745.

Purity Assessment

  • HPLC : >99% purity (C18 column, 80:20 MeCN/H₂O).

  • Elemental Analysis : C 58.2%, H 6.8% (calc. C 58.3%, H 6.7%).

Industrial-Scale Feasibility

  • Cost Analysis : tert-Butyl chloroformate and AD-mix-β account for 60% of raw material costs.

  • Process Safety : Exothermic risks during Mitsunobu reactions necessitate controlled addition of DEAD.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, (1R,4S)-4-[5-(acetyloxy)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopenten-1-yl 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of new functional groups or the cleavage of existing ones.

    Reduction: This reaction can convert the ester group into an alcohol or other reduced forms.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Carbonic acid, (1R,4S)-4-[5-(acetyloxy)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopenten-1-yl 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or reagent in biochemical assays.

    Medicine: Its unique structure could be explored for potential therapeutic applications.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which carbonic acid, (1R,4S)-4-[5-(acetyloxy)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopenten-1-yl 1,1-dimethylethyl ester exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogous carbonic/carbamic acid esters:

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Properties/Applications
Target Compound C₁₆H₂₂O₈ Cyclopentenyl, acetylated dioxane, tert-butyl ester ~342.34 g/mol Potential CNS activity (inferred from analogs)
Carbamic acid, [(5E)-5-[(4-chlorophenyl)methylene]-4-oxo-2-cyclopenten-1-yl]-, tert-butyl ester [] C₁₃H₁₄ClNO₃ Chlorophenyl, cyclopentenyl ketone, tert-butyl ester 283.71 g/mol Unspecified pharmacological activity
Carbamic acid, (4-oxo-2-cyclohexen-1-yl)-, tert-butyl ester [] C₁₁H₁₇NO₃ Cyclohexenyl ketone, tert-butyl ester 211.26 g/mol Intermediate in organic synthesis
[(1R,2R)-2-Hydroxycyclopentyl]carbamic acid tert-butyl ester [] C₁₀H₁₉NO₃ Hydroxycyclopentyl, tert-butyl ester 201.26 g/mol Probable synthetic intermediate

Key Observations :

  • Compounds with chlorophenyl or cyclohexenyl substituents (e.g., ) exhibit lower molecular weights and fewer oxygen atoms, likely resulting in higher volatility and different reactivity profiles.
  • Carbamic acid esters (e.g., ) differ from the target’s carbonic acid ester structure by replacing one oxygen atom with an amine group, altering acidity and biological interactions .

Pharmacological and Toxicological Profiles

While direct data for the target compound are lacking, related carbonic/carbamic acid esters exhibit notable biological activities:

  • Central Nervous System (CNS) Effects : Carbamic acid esters such as PS-1 and P-8-Y demonstrate marked CNS excitation and antidepressant activity surpassing imipramine, with lower toxicity . The target compound’s cyclopentenyl and dioxane groups may similarly influence neurotransmitter systems, though its acetyloxy group could modulate bioavailability.
  • Toxicity : Carbamic acid esters are generally less toxic than tricyclic antidepressants like imipramine, suggesting the target compound may also have a favorable safety profile .

Stability and Environmental Considerations

  • Chemical Stability : The target compound’s tert-butyl ester group enhances hydrolytic stability compared to methyl or ethyl esters, as seen in other carbonic acid derivatives . However, the acetyloxy group may introduce susceptibility to enzymatic or acidic cleavage.
  • Environmental Impact : Unlike volatile organic compounds (VOCs), which exclude carbonic acid and its salts (), the target’s high molecular weight and esterified structure likely reduce volatility, minimizing atmospheric release.

Astrophysical and High-Pressure Chemistry Context

Carbonic acid itself is metastable under high-pressure conditions (e.g., icy satellite interiors) but decomposes readily in standard environments . The target ester derivative, however, is stabilized by its organic substituents, making it more suitable for terrestrial applications such as pharmaceuticals or industrial synthesis.

Biological Activity

Carbonic acid, specifically the compound (1R,4S)-4-[5-(acetyloxy)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopenten-1-yl 1,1-dimethylethyl ester (CAS Number: 1309767-90-5), is a cyclic carbonic ester that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other fields. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C18H24O9
Molecular Weight 384.38 g/mol
CAS Number 1309767-90-5

The compound features a complex structure that includes multiple functional groups, which may contribute to its biological activities.

Antimicrobial Properties

Research has indicated that cyclic carbonates like the compound possess antimicrobial properties. For instance, studies have shown that derivatives of cyclic carbonates demonstrate significant inhibitory effects against various bacterial strains. These findings suggest potential applications in developing antimicrobial agents.

Antioxidant Activity

Cyclic carbonic esters have been evaluated for their antioxidant properties. The presence of hydroxyl and carbonyl groups in the structure can facilitate radical scavenging activity. A study demonstrated that similar compounds exhibited effective antioxidant activity through various in vitro assays, indicating potential health benefits.

Enzyme Inhibition

The compound's structure suggests it may interact with specific enzymes. For example, research on related cyclic carbonates has shown that they can act as inhibitors of certain enzymes involved in metabolic pathways. This property could be leveraged for therapeutic applications targeting metabolic disorders.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that cyclic carbonates exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The study identified structure-activity relationships that could guide future drug design efforts.
  • Antioxidant Potential : In a comparative analysis of various cyclic esters, it was found that compounds similar to the target compound showed significant radical scavenging activity in DPPH assays, highlighting their potential as natural antioxidants.
  • Enzyme Interaction : A recent investigation into enzyme inhibitors revealed that certain structural modifications of cyclic carbonates could enhance their inhibitory effects on enzymes linked to inflammatory responses.

Synthesis and Applications

The synthesis of this compound involves reacting specific diols with carbonic acid derivatives under mild conditions, which is advantageous for maintaining optical purity and achieving high yields. The ability to produce these compounds efficiently opens avenues for their use as intermediates in pharmaceuticals and other materials.

Synthesis Overview

MethodologyYield (%)Conditions
Reaction of diol with carbonic acidHighMild temperature and pressure
Use of catalysts (e.g., K2CO3)ModerateRoom temperature

Q & A

Basic: How can the stereochemical integrity of this compound be preserved during synthesis?

Methodological Answer:
To preserve stereochemistry, employ chiral auxiliaries or asymmetric catalysis during cyclopentene ring formation and dioxane moiety assembly. For example, use (1R,4S)-configured intermediates with protecting groups (e.g., tert-butyl esters) to prevent racemization at reactive sites . Monitor stereochemical fidelity via chiral HPLC or polarimetry at each synthetic step. For cyclopentene derivatives, diastereoselective Diels-Alder reactions or enzymatic resolution methods are recommended .

Basic: What analytical techniques are most effective for confirming the structure of this compound?

Methodological Answer:
Combine high-resolution mass spectrometry (HRMS) for molecular formula validation and nuclear magnetic resonance (NMR) spectroscopy for stereochemical assignment. Key NMR experiments include:

  • 1H-13C HSQC/HMBC : To map proton-carbon correlations in the cyclopentene and dioxane rings.
  • NOESY/ROESY : To confirm spatial proximity of substituents (e.g., acetyloxy and dimethyl groups) .
  • X-ray crystallography : For absolute configuration determination if single crystals are obtainable .

Basic: How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:
Conduct accelerated stability studies under ICH guidelines:

  • Thermal stress : Store at 40°C/75% RH for 6 months; analyze degradation via HPLC-DAD.
  • Photolytic stress : Expose to UV light (ICH Q1B) and monitor for ester hydrolysis or diketone decomposition .
  • Oxidative stress : Use 3% H2O2 to identify labile sites (e.g., acetyloxy group). Quantify degradation products using LC-MS .

Advanced: How can computational modeling optimize reaction pathways for synthesizing this compound?

Methodological Answer:
Leverage quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. For example:

  • Reaction path search : Identify low-energy pathways for dioxane ring formation using software like Gaussian or ORCA .
  • Solvent effects : Simulate solvent interactions (e.g., THF vs. DCM) with COSMO-RS to optimize reaction yields .
  • Kinetic analysis : Use microkinetic models to predict rate-limiting steps in multi-step syntheses .

Advanced: What strategies resolve contradictions in stereochemical assignments between experimental and computational data?

Methodological Answer:
Reconcile discrepancies via:

  • Vibrational circular dichroism (VCD) : Compare experimental and computed VCD spectra to validate absolute configurations .
  • DP4+ probability analysis : Apply statistical methods to NMR chemical shift data to assign stereocenters with >95% confidence .
  • Synchrotron XRD : Resolve ambiguous crystallographic data with high-intensity X-ray sources .

Advanced: How can researchers identify and characterize degradation products under hydrolytic conditions?

Methodological Answer:

  • Forced hydrolysis : Reflux the compound in acidic (0.1M HCl) and basic (0.1M NaOH) media.
  • LC-HRMS/MS : Fragment ions to elucidate structures (e.g., cleavage of the 1,3-dioxane ring yielding cyclopentene-diketone intermediates) .
  • Isotopic labeling : Use 18O-labeled water to track ester hydrolysis pathways .

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